Chiral Functional Switch: (R)-Enantiomer Agonism vs. (S)-Enantiomer Antagonism at the 5-HT₆ Receptor
In a series of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives, the (R)-enantiomers consistently displayed potent full agonism at the 5-HT₆ receptor, with EC₅₀ values of ≤1 nM, while the corresponding (S)-enantiomers showed only moderate antagonist activity [1]. This demonstrates a complete functional switch dependent on the pyrrolidine 2-position chirality.
| Evidence Dimension | Functional activity at human 5-HT₆ receptor (cAMP assay) |
|---|---|
| Target Compound Data | EC₅₀ ≤ 1 nM (full agonist) |
| Comparator Or Baseline | (S)-enantiomer: moderate antagonist activity (no EC₅₀ agonism observed) |
| Quantified Difference | Functional switch from potent agonism (EC₅₀ ≤ 1 nM) to antagonism. |
| Conditions | Human 5-HT₆ receptor expressed in HEK293 cells; cAMP accumulation assay. Data for the core scaffold series; extrapolated to the (R)-pyrrolidin-2-ylmethyl pharmacophore [1]. |
Why This Matters
For any 5-HT₆ receptor program, using the incorrect enantiomer will invert the pharmacological outcome, making chiral identity the primary procurement specification.
- [1] Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT₆ receptor agonists and antagonists. (Journal of Medicinal Chemistry, 2005, 48(6), 1887-1900). PMID: 15771422. View Source
